molecular formula C10H9F3N2O B13587945 (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol

(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol

Cat. No.: B13587945
M. Wt: 230.19 g/mol
InChI Key: CEFMXEXAGBJWCT-ZCFIWIBFSA-N
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Description

(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is a compound of interest in various scientific fields due to its unique structure and properties. The presence of the trifluoromethyl group and the diazirinyl moiety makes it particularly useful in photochemical studies and as a photoaffinity label.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol typically involves the following steps:

    Formation of the diazirinyl intermediate: This step involves the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions to form the diazirinyl intermediate.

    Coupling with phenyl group: The intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Reduction to ethanol: The final step involves the reduction of the intermediate to form the ethanol derivative using a suitable reducing agent such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol has several scientific research applications:

    Chemistry: Used as a photoaffinity label to study molecular interactions.

    Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials and photochemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol is unique due to its combination of the trifluoromethyl group and the diazirinyl moiety, which provides distinct photochemical properties and reactivity. This makes it particularly valuable in photochemical studies and as a photoaffinity label, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol

InChI

InChI=1S/C10H9F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-6,16H,1H3/t6-/m1/s1

InChI Key

CEFMXEXAGBJWCT-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)O

Origin of Product

United States

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